![molecular formula C15H15ClN2O3S B2873493 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380062-07-5](/img/structure/B2873493.png)
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine, also known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridine derivatives and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine works by binding to and inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine increases the levels of cAMP, which can have various physiological effects depending on the tissue or cell type.
Biochemical and Physiological Effects:
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been found to have various biochemical and physiological effects depending on the tissue or cell type. In the brain, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, it has been found to inhibit cell growth and induce apoptosis (programmed cell death). In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is that it is a highly specific inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be cell type-specific, which can make it difficult to generalize its effects across different tissues or organisms.
Zukünftige Richtungen
There are several future directions that can be explored with 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is its potential therapeutic effects in various diseases, such as Alzheimer's disease and cancer. Another area of interest is its potential as a tool for studying the role of cAMP signaling in various physiological processes. Additionally, further optimization of the synthesis method and exploration of its structure-activity relationship can lead to the development of more potent and selective PDE4 inhibitors.
Synthesemethoden
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azetidine-3-sulfonyl chloride to yield 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential applications in various fields, including neuroscience, oncology, and inflammation. In neuroscience, it has been found to have a potential therapeutic effect in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, it has been studied for its potential to inhibit the growth and proliferation of cancer cells. Inflammation is another area where 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFNSBZAUZXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)
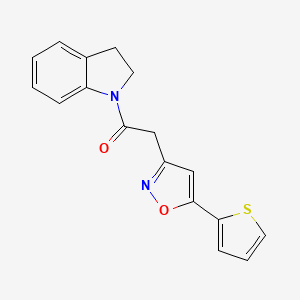
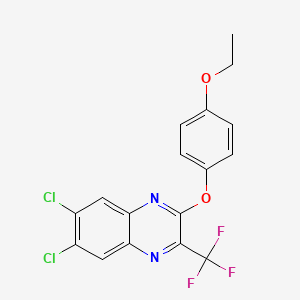

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)
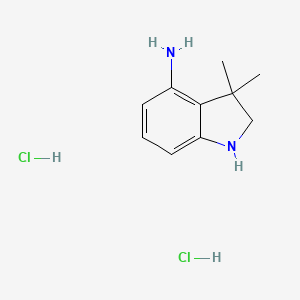
![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)
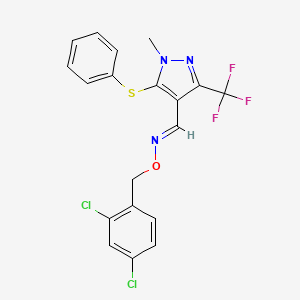
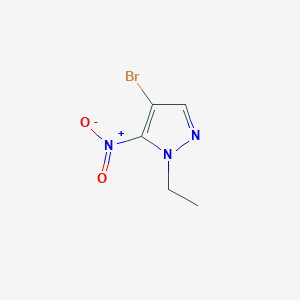
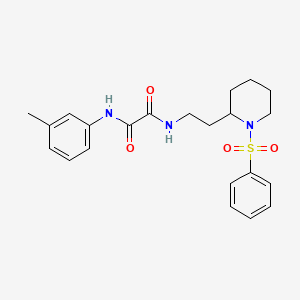
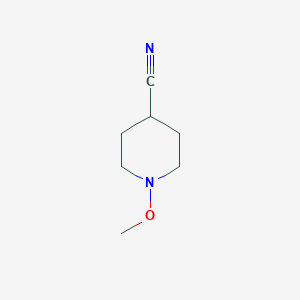
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)